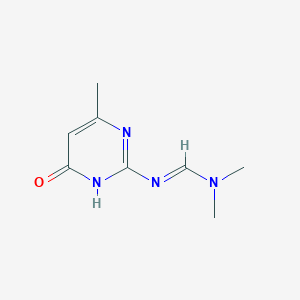

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide

Description

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide is a nitrogen-rich heterocyclic compound featuring a pyrimidinone core substituted with a methyl group at position 4 and a methanimidamide moiety at position 2.

The methanimidamide substituent in this compound introduces unique electronic and steric properties, distinguishing it from other derivatives in the same class.

Properties

IUPAC Name |

N,N-dimethyl-N'-(4-methyl-6-oxo-1H-pyrimidin-2-yl)methanimidamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O/c1-6-4-7(13)11-8(10-6)9-5-12(2)3/h4-5H,1-3H3,(H,10,11,13)/b9-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFMYFVWJMHUAEY-WEVVVXLNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=N1)N=CN(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)NC(=N1)/N=C/N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It is known that the compound is a derivative of pyrimidine, a basic structure in nucleic acids. Pyrimidine derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and anti-HIV effects

Mode of Action

It’s known that the compound is involved in reactions with various amines and hydrazine hydrate. The goal of these reactions is to elucidate its selectivity

Biochemical Pathways

Given that it’s a derivative of pyrimidine, it’s likely that it may influence pathways involving nucleic acids. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives can affect various diseases and infections.

Result of Action

As a derivative of pyrimidine, it’s plausible that it may have effects on cellular processes involving nucleic acids

Biological Activity

(E)-N,N-dimethyl-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)methanimidamide, also known by its CAS number 338400-04-7, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C₇H₁₀N₄O₂

Molecular Weight: 182.18 g/mol

CAS Number: 338400-04-7

The structure of this compound includes a pyrimidine ring, which is known for its role in various biological activities, particularly in the realm of nucleic acids and drug design.

Biological Activities

-

Antimicrobial Activity

- Studies have indicated that compounds with similar structures exhibit antimicrobial properties. The presence of the pyrimidine moiety is often linked to enhanced activity against bacterial strains. For instance, derivatives of pyrimidine have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for further exploration as antimicrobial agents .

- Anticancer Potential

-

Enzyme Inhibition

- This compound has been studied for its potential to inhibit specific enzymes related to cancer and microbial resistance. For example, inhibition of dihydropyrimidine dehydrogenase (DPD), an enzyme involved in the metabolism of pyrimidine analogs, could enhance the efficacy of existing chemotherapeutics .

The biological activity of this compound may be attributed to several mechanisms:

- DNA Interaction: The compound's structure allows it to interact with DNA and RNA synthesis pathways, potentially disrupting replication processes in pathogenic organisms and cancer cells.

- Enzyme Modulation: By inhibiting specific enzymes, this compound may alter metabolic pathways critical for cell proliferation and survival.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal assessed the antimicrobial activity of various pyrimidine derivatives, including this compound. Results indicated that this compound exhibited significant inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Line Testing

In vitro assays conducted on human cancer cell lines demonstrated that this compound could reduce cell viability by inducing apoptosis. Flow cytometry analysis revealed increased annexin V staining in treated cells, indicating early apoptotic changes . Further mechanistic studies suggested involvement of the mitochondrial pathway in apoptosis induction.

Data Summary Table

Comparison with Similar Compounds

Substituent Effects on Bioactivity

- This correlates with its demonstrated anticonvulsant efficacy in rodent models .

- Guanidine Derivatives : N-(3-chloro-4-methylphenyl)-N'-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)guanidine lacks the methanimidamide group but retains a strong hydrogen-bonding capacity via its guanidine moiety, making it a versatile intermediate for further chemical modifications .

Stereochemical and Methylation Effects

- The 1,4-dimethyl variant (CAS 1696172-82-3) shows increased molecular weight and solubility compared to the 4-methyl analog, likely due to the additional methyl group at position 1 .

Research Findings and Implications

Anticonvulsant Potential: Thioacetamide derivatives (e.g., compound 5.11) reduced seizure duration by 40–60% in murine models, suggesting that electron-withdrawing substituents at C2 enhance activity .

Synthetic Flexibility: The pyrimidinone core is amenable to diverse functionalizations, as seen in guanidine and thioacetamide derivatives, enabling tailored drug design .

Metabolic Stability: Dimethyl groups on the methanimidamide moiety may improve metabolic stability compared to non-alkylated analogs, though this requires experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.